Lipophilicity: 8.5-Fold Increase in LogP Over Parent Nicotinic Acid
2-(Pentylthio)nicotinic acid exhibits a calculated LogP of 3.06210, compared to a LogP of 0.36 for unsubstituted nicotinic acid, representing an 8.5-fold increase in calculated partition coefficient [1]. This substantial lipophilicity enhancement is directly attributable to the C5 alkylthio substituent and predicts markedly different membrane permeability and distribution behavior in biological systems.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.06210 |
| Comparator Or Baseline | Nicotinic acid (niacin): LogP = 0.36 |
| Quantified Difference | Approximately 8.5-fold higher calculated LogP |
| Conditions | In silico prediction (ACD/Labs or similar algorithm) |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability, which is critical for intracellular target engagement or CNS penetration, but also alters solubility and formulation requirements compared to the parent compound.
- [1] PubChem. Nicotinic acid: XLogP3 = 0.36. View Source
